tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate
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Overview
Description
Tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is a complex organic compound that features a phosphate group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate typically involves the phosphorylation of a suitable hexose derivative. The reaction conditions often require the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride under controlled temperatures and pH levels to ensure the selective formation of the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale phosphorylation processes, where the hexose derivative is reacted with phosphoric acid in the presence of catalysts to enhance the reaction rate and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is used as a reagent in various organic synthesis reactions. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Biology
In biological research, this compound is studied for its potential role in metabolic pathways. Its phosphate group is of particular interest due to its involvement in energy transfer processes within cells.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development and other medical applications.
Industry
In industrial applications, this compound is used in the formulation of various products, including detergents and cleaning agents, due to its ability to chelate metal ions and enhance cleaning efficiency.
Mechanism of Action
The mechanism of action of tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The compound’s hydroxyl groups also play a role in its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrasodium pyrophosphate: An inorganic compound with similar phosphate groups but different structural features.
Tetrasodium EDTA: A chelating agent with multiple carboxylate groups.
Uniqueness
Tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate is unique due to its combination of multiple hydroxyl groups and a phosphate group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H10Na4O12P2 |
---|---|
Molecular Weight |
428.04 g/mol |
IUPAC Name |
tetrasodium;[(2S,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5+,6+;;;;/m0..../s1 |
InChI Key |
MVVGIYXOFMNDCF-KCUBOYLCSA-J |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H](C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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